molecular formula C7H18NO+ B14043507 (5-Hydroxy-4,4-dimethylpentyl)ammonium

(5-Hydroxy-4,4-dimethylpentyl)ammonium

Cat. No.: B14043507
M. Wt: 132.22 g/mol
InChI Key: ZOOPONUAQQEUQX-UHFFFAOYSA-O
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Description

(5-Hydroxy-4,4-dimethylpentyl)ammonium is an organic compound with a unique structure that includes a hydroxyl group and an ammonium group attached to a dimethylpentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-4,4-dimethylpentyl)ammonium typically involves the reaction of 5-hydroxy-4,4-dimethylpentanol with an ammonium source under controlled conditions. One common method is the reductive amination of 5-hydroxy-4,4-dimethylpentanol using ammonium acetate and a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, yielding the desired ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. For example, a nickel catalyst can be employed to facilitate the reductive amination process, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-4,4-dimethylpentyl)ammonium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 5-oxo-4,4-dimethylpentylammonium.

    Reduction: Formation of 5-amino-4,4-dimethylpentylammonium.

    Substitution: Formation of 5-chloro-4,4-dimethylpentylammonium or 5-bromo-4,4-dimethylpentylammonium.

Scientific Research Applications

(5-Hydroxy-4,4-dimethylpentyl)ammonium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Hydroxy-4,4-dimethylpentyl)ammonium involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ammonium group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2,2-dimethylpentanol
  • 5-Hydroxy-2,4-dimethylpentyl acetate
  • 5-Hydroxy-2,4-dimethylpentyl amine

Uniqueness

(5-Hydroxy-4,4-dimethylpentyl)ammonium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and industrial applications.

Properties

Molecular Formula

C7H18NO+

Molecular Weight

132.22 g/mol

IUPAC Name

(5-hydroxy-4,4-dimethylpentyl)azanium

InChI

InChI=1S/C7H17NO/c1-7(2,6-9)4-3-5-8/h9H,3-6,8H2,1-2H3/p+1

InChI Key

ZOOPONUAQQEUQX-UHFFFAOYSA-O

Canonical SMILES

CC(C)(CCC[NH3+])CO

Origin of Product

United States

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